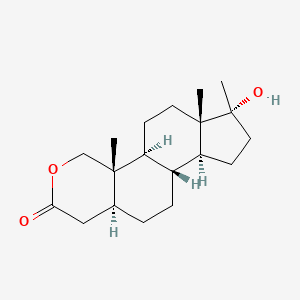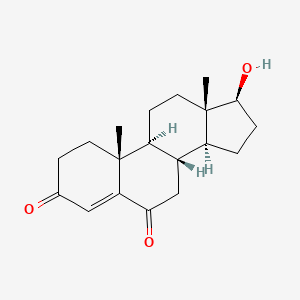![molecular formula C11H13N3S B1610927 [2-(1H-Indol-3-yl)-ethyl]-thiourea CAS No. 312751-53-4](/img/structure/B1610927.png)
[2-(1H-Indol-3-yl)-ethyl]-thiourea
Overview
Description
“[2-(1H-Indol-3-yl)-ethyl]-thiourea” is a compound with the molecular formula C11H13N3S . It has a molecular weight of 219.31 g/mol . The IUPAC name for this compound is 2-(1H-indol-3-yl)ethylthiourea .
Synthesis Analysis
The synthesis of indole derivatives, including “[2-(1H-Indol-3-yl)-ethyl]-thiourea”, has been explored in drug discovery . A series of 2-(1H-indol-3-yl) ethylthiourea derivatives have been synthesized and evaluated for their antimicrobial activity .Molecular Structure Analysis
The molecular structure of “[2-(1H-Indol-3-yl)-ethyl]-thiourea” includes an indole ring attached to an ethylthiourea group . The compound has a complex structure with a high degree of molecular complexity .Physical And Chemical Properties Analysis
“[2-(1H-Indol-3-yl)-ethyl]-thiourea” has a density of 1.3±0.1 g/cm³, a boiling point of 448.3±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a topological polar surface area of 85.9 Ų and a molar refractivity of 67.1±0.3 cm³ .Scientific Research Applications
Synthesis of New Compounds
The compound “[2-(1H-Indol-3-yl)-ethyl]-thiourea” can be used in the synthesis of new compounds. For instance, it has been used in the reaction between tryptamine and naproxen to obtain a new naproxen derivative . Similarly, it has been used in the reaction between tryptamine and ibuprofen to synthesize a new compound .
Non-Steroidal Anti-Inflammatory Drug (NSAID) Research
The compound has been used in research related to NSAIDs. It has been combined with naproxen, a well-known NSAID, to study the potential benefits of such a combination .
Antiviral Research
Research has suggested that the compound could have potential antiviral properties. For example, a combination of three drugs, including naproxen, has been used to treat patients hospitalized for influenza A (H3N2) infection .
Neuromodulator Research
The compound has been used in research related to neuromodulators and psychedelic derivatives. Tryptamine derivatives, which share a structure with the compound, play a fundamental role in the human body .
Organic Electronic Materials
The compound has potential applications in the creation of organic electronic materials. It has been used in research related to two-photon absorption, organic semiconductors, organic photovoltaics (OPVs), organic field effect transistors (OFET’s), information storage devices, nonlinear optics (NLO), sensors, and organic light emitting diodes (OLEDs) .
β-Carboline Formation
The compound has been used in the development of a novel base-promoted fused β-carboline formation strategy .
Inhibitory Activity Research
The compound has been used in research related to inhibitory activity. For instance, it has been used in the synthesis of 3-(3-Substituted indol-2-yl)quinoxalin-2-ones, which showed a potent inhibitory activity .
properties
IUPAC Name |
2-(1H-indol-3-yl)ethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c12-11(15)13-6-5-8-7-14-10-4-2-1-3-9(8)10/h1-4,7,14H,5-6H2,(H3,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBGONPRSGPFMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573460 | |
| Record name | N-[2-(1H-Indol-3-yl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1H-Indol-3-yl)-ethyl]-thiourea | |
CAS RN |
312751-53-4 | |
| Record name | N-[2-(1H-Indol-3-yl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



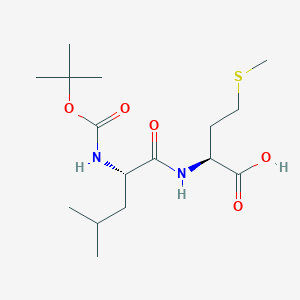

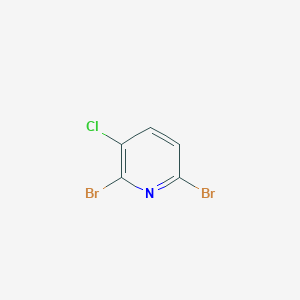
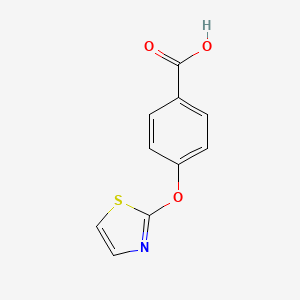
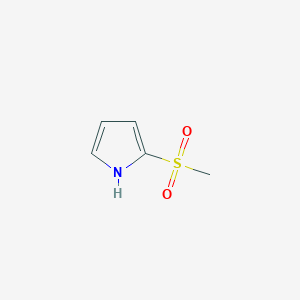
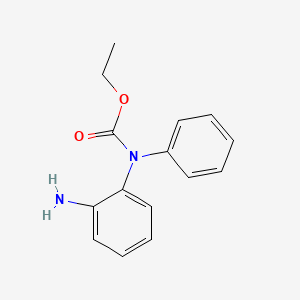
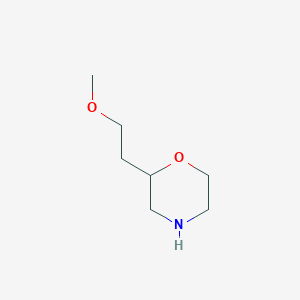

![1-Azabicyclo[2.2.1]heptane](/img/structure/B1610859.png)

